molecular formula C15H11N9O B1667392 Andolast CAS No. 132640-22-3

Andolast

货号 B1667392
CAS 编号: 132640-22-3
分子量: 333.31 g/mol
InChI 键: VXEBMQZDPONDFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Andolast is a small molecule activator of Calcium-activated potassium channels and an inhibitor of IgE-mediated anaphylaxis . It is under investigation as an anti-asthmatic and for the treatment of COPD . It is considered a new airway-specific anti-inflammatory agent .


Synthesis Analysis

Andolast is a small molecule drug . Its synthesis involves targeting KCa (Potassium calcium-activated channels) with KCa agonists . It has been found to act at different cellular levels .


Molecular Structure Analysis

The molecular formula of Andolast is C15H11N9O . The InChIKey is VXEBMQZDPONDFB-UHFFFAOYSA-N . The CAS Registry number is 132640-22-3 .


Chemical Reactions Analysis

Andolast has been found to inhibit cAMP-phosphodiesterase with an IC50 value of 50 μM . It has also been found to significantly inhibit IgE synthesis by stimulated PBMCs from both asthma patients and combined allergic/normal donors .


Physical And Chemical Properties Analysis

The molecular weight of Andolast is 333.3075 . It has no defined stereocenters and no E/Z centers . It carries no charge .

科学研究应用

哮喘管理中的功效

Andolast已被确认为一种重要的抗炎药物,特别是在治疗哮喘方面。在Malerba等人(2015年)的一项研究中发现,Andolast在哮喘患者中产生了剂量依赖性的改善,特别是在那些患有中度气道阻塞的患者中。该研究突出了Andolast在改善气流和控制哮喘症状方面的有效性,与安慰剂(Malerba et al., 2015)相比,无论是白天还是晚上。

抑制免疫球蛋白E合成

另一个研究领域探讨了Andolast抑制免疫球蛋白E(IgE)合成的能力,这是过敏反应中的关键因素。Malerba等人(2009年)发现,Andolast在不同的细胞水平上起作用,减少了T细胞中的IL-4 mRNA和外周血单个核细胞中的ε基因组转录本。这种作用显示了Andolast作为一种有效的哮喘治疗药物的潜力,通过抑制IgE合成,在过敏反应中至关重要(Malerba et al., 2009)

哮喘患者的药代动力学

关于Andolast的药代动力学,特别是在哮喘患者中通过吸入给药时,被Persiani等人(2001年)进行了研究。该研究证实了Andolast被有效吸收并可在全身循环中使用,突出了其在轻度哮喘病情中进行吸入治疗的潜力。该研究还证实了Andolast在最大研究剂量8毫克时的安全性和耐受性(Persiani et al., 2001)

安全和危害

In a study involving 549 symptomatic patients with mild or moderate asthma, patients were randomized to receive Andolast at three different doses (2, 4, or 8 mg t.i.d.) or placebo for 12 weeks . The study found that Andolast produced a dose-dependent significant improvement over placebo on airflow obstruction . The mean number of asthma control days and free days significantly increased, and the average number of inhaled puffs of short-acting α2-agonists used as rescue medication was significantly reduced as compared with placebo . Andolast also significantly decreased the incidence of asthma exacerbation episodes .

属性

IUPAC Name

4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEBMQZDPONDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157682
Record name Andolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Andolast

CAS RN

132640-22-3
Record name Andolast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDOLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Andolast
Reactant of Route 2
Andolast
Reactant of Route 3
Andolast
Reactant of Route 4
Reactant of Route 4
Andolast
Reactant of Route 5
Reactant of Route 5
Andolast
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Andolast

Citations

For This Compound
95
Citations
M Malerba, M DAmato, A Radaeli… - Current …, 2015 - ingentaconnect.com
… andolast: from 0.29 to 0.49 (andolast 2 mg tid), from 0.29 to 0.48 (andolast 4 mg tid) and from 0.33 to 0.46 (andolast … These results therefore indicate that all the doses of andolast used in …
Number of citations: 15 www.ingentaconnect.com
S Persiani, M D'Amato, F Makovec… - … & drug disposition, 2001 - Wiley Online Library
… were treated with a single dose of andolast of 2, 4 and 8mg by … Andolast plasma concentrations were determined using a … In addition, andolast safety and tolerability were evaluated by …
Number of citations: 21 onlinelibrary.wiley.com
M Malerba, L Mennuni, T Piepoli… - International …, 2009 - journals.sagepub.com
… The anti-asthmatic agent andolast is thought to inhibit the … tested the hypothesis that andolast affects immunoglobulin class … Our findings, while supporting the evidence that andolast is …
Number of citations: 6 journals.sagepub.com
SH Arshad, M D'Amato, L Rovati… - Journal of Allergy and …, 2007 - jacionline.org
… of a 7 days treatment course with andolast 8 mg three times a day, … The magnitude of the protecting effect of andolast on AMP … following treatment with andolast compared to placebo, …
Number of citations: 5 www.jacionline.org
V Colombo, A Maspero, L Nardo, A Aprea, F Linares… - Polyhedron, 2015 - Elsevier
… Andolast and the coordination polymer were assessed, with particular care to luminescence: [Mn(Andolast… reduced with respect to that of Na 2 Andolast, mainly as a consequence of the …
Number of citations: 5 www.sciencedirect.com
R Sessa, M Nicoletti, M Di Pietro, G Schiavoni… - IJIP, 2009 - scholar.archive.org
… The anti-asthmatic agent andolast is thought to inhibit the … tested the hypothesis that andolast affects immunoglobulin class … Our findings, while supporting the evidence that andolast is …
Number of citations: 0 scholar.archive.org
A Nardi, SP Olesen - Current medicinal chemistry, 2008 - ingentaconnect.com
… progressed to clinical development have recently been discontinued (NS8, BMS204352 and TA1702) and, at the present time, only one drug candidate targeting BK channels (andolast…
Number of citations: 177 www.ingentaconnect.com
A Nardi, SP Olesen, P Christophersen - … of Epithelia in Health and Disease …, 2020 - Springer
… Andolast is a topical and supposedly a non-selective BK channel opener. Previously in phase III for respiratory diseases. NS-8: 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-…
Number of citations: 1 link.springer.com
R Köhler - Cardiovascular research, 2012 - academic.oup.com
… Another BK opener, Andolast, has been considered for the treatment of asthma. A drawback to their possible utility as antihypertensive drugs could be their mode of action (favouring …
Number of citations: 3 academic.oup.com
A Pandit, M D'Amato, ST Holgate - The Lancet Conference, 1997
Number of citations: 2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。